molecular formula C9H8BrCl B6210903 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene CAS No. 1849357-69-2

1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene

Cat. No.: B6210903
CAS No.: 1849357-69-2
M. Wt: 231.51 g/mol
InChI Key: URFZYHHNTPWMDR-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C9H8BrCl and a molecular weight of 231.52 g/mol . Its structure features a benzene ring substituted with bromo, chloro, and propenyl (allyl) functional groups, making it a valuable multifunctional intermediate in synthetic organic chemistry . The presence of both bromine and chlorine atoms offers distinct reactivity profiles for sequential cross-coupling reactions, such as Suzuki or Heck reactions, while the prop-2-en-1-yl group can serve as a handle for further functionalization through reactions like oxidation or cycloaddition . This combination of features makes it a potentially useful reagent for medicinal chemistry research and the development of novel organic materials. Researchers can leverage its structural complexity to build more elaborate molecular architectures. The compound should be handled with care, following standard safety protocols for laboratory chemicals. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1849357-69-2

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-3-chloro-2-prop-2-enylbenzene

InChI

InChI=1S/C9H8BrCl/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6H,1,4H2

InChI Key

URFZYHHNTPWMDR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC=C1Br)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 1-Bromo-3-chloro-2-(prop-2-en-1-yl)benzene

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, two primary disconnection approaches can be envisioned, focusing on the formation of the carbon-carbon bond of the allyl group or the introduction of one of the halogen atoms as the final step.

Approach A: Disconnection of the C-C bond

This approach involves disconnecting the allyl group from the aromatic ring. This identifies the allyl group as one synthon and a 1-bromo-3-chloro-2-metalated benzene (B151609) (or similar reactive species) as the other. This leads back to 1-bromo-3-chlorobenzene (B44181) as a key precursor, a readily available starting material. sigmaaldrich.com This strategy relies on forming the bond between the C2 position of the ring and the allyl group.

Approach B: Disconnection of a C-X (Halogen) bond

Alternatively, one of the carbon-halogen bonds can be disconnected. For instance, cleaving the C-Br bond suggests a precursor like 2-allyl-1-chlorobenzene. The synthesis would then involve the regioselective bromination of this intermediate. This pathway's feasibility hinges on controlling the position of the incoming bromine atom, considering the directing effects of the existing chloro and allyl substituents.

These two retrosynthetic pathways form the basis for the direct synthesis approaches discussed below.

Direct Synthesis Approaches

Direct synthesis involves the step-by-step construction of the target molecule from chosen starting materials.

This strategy begins with an allylbenzene (B44316) derivative and introduces the final halogen onto the aromatic ring.

Starting with a precursor such as 2-allylchlorobenzene, the final bromine atom would be introduced via electrophilic aromatic substitution. The success of this reaction depends on the directing effects of the substituents already present on the benzene ring. The allyl group is an activating group and directs incoming electrophiles to the ortho and para positions. The chlorine atom is a deactivating group but also an ortho-, para-director.

The positions ortho and para to the allyl group are C3 and C5. The positions ortho and para to the chlorine atom are C2 (occupied by allyl) and C6, and C4, respectively. The activating nature of the allyl group would likely dominate, directing the incoming bromine to the positions most activated by it, which are ortho and para to the allyl group. However, this could lead to a mixture of isomers, making purification challenging.

Table 1: Directing Effects of Substituents on 2-Allylchlorobenzene

Substituent Position Electronic Effect Ortho/Para Directing Meta Directing
Allyl C2 Activating Yes No
Chloro C1 Deactivating Yes No

A potential side reaction during the halogenation of substituted allylbenzenes is allylic halogenation, which occurs at the carbon adjacent to the double bond in the allyl group. This reaction typically proceeds via a free-radical mechanism, often initiated by light (hv) or radical initiators, using reagents like N-Bromosuccinimide (NBS). youtube.com This would result in the formation of 1-bromo-3-chloro-2-(3-bromoprop-1-en-1-yl)benzene rather than the desired product where the halogen is on the aromatic ring. To favor aromatic substitution, conditions for electrophilic halogenation (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) and the absence of radical initiators are necessary. byjus.com

This approach starts with a dihalogenated benzene and introduces the allyl group. This is often a more controlled and regioselective method.

Starting with 1-bromo-3-chlorobenzene, the allyl group can be introduced at the C2 position, which is situated between the two halogen atoms. This can be achieved through modern cross-coupling reactions.

Grignard Reaction: One potential method is the formation of a Grignard reagent. 1-bromo-3-chlorobenzene can be selectively converted into a Grignard reagent at the more reactive C-Br bond by reacting it with magnesium metal in an ether solvent like diethyl ether or THF. libretexts.orgreddit.com The resulting organomagnesium compound, (2-bromo-6-chlorophenyl)magnesium, could then be reacted with an allyl halide, such as allyl bromide, to form the target molecule. It is crucial to carry out this reaction under anhydrous conditions, as Grignard reagents are highly reactive towards water. byjus.com

Suzuki-Miyaura Coupling: A highly effective and versatile method for forming carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura coupling reaction. libretexts.org This reaction typically couples an organohalide with an organoboron compound. libretexts.org In this context, 1-bromo-3-chlorobenzene could be coupled with an allylboronic acid or one of its esters (e.g., allylboronic acid pinacol (B44631) ester). The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgnih.gov Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, the coupling would selectively occur at the bromine-substituted position, yielding this compound. chemspider.com

Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction

Reactant A Reactant B Catalyst Base Solvent Product
1-Bromo-3-chlorobenzene Allylboronic acid pinacol ester Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O This compound

This selective functionalization of a dihalobenzene precursor generally offers a more direct and higher-yielding route to the desired product compared to the halogenation of an allylbenzene.

Functionalization of Halogenated Benzene Precursors

Transition Metal-Free Approaches for Allylbenzene Construction

Growing interest in sustainable chemistry has spurred the development of transition-metal-free coupling methods. These reactions avoid the cost and toxicity associated with heavy metals.

One such approach involves the reaction of organolithium or Grignard reagents with allyl halides. For example, generating an aryllithium species from 1-bromo-3-chlorobenzene via lithium-halogen exchange and reacting it with allyl bromide could be envisioned. However, controlling the regioselectivity of the initial lithiation is a major challenge.

Another class of reactions involves organoboron compounds without a metal catalyst. diva-portal.orgresearchgate.net For example, the reaction of certain activated aryl systems with allylboronates can proceed under metal-free conditions. diva-portal.org Additionally, base-promoted homolytic aromatic substitution (HAS) reactions have emerged as a powerful tool for C-H functionalization of arenes, though their application to this specific target would require further investigation. acs.org

Electrophilic Aromatic Substitution for Aryl Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing benzene rings. masterorganicchemistry.comdocbrown.info In the context of synthesizing 1-bromo-3-chloro-2-allylbenzene, one could imagine starting with a simpler precursor and introducing the substituents sequentially.

However, this approach is complicated by the directing effects of the substituents. lumenlearning.com

Halogens (Br, Cl): These are deactivating but ortho, para-directing groups.

Allyl group: This is an activating, ortho, para-directing group.

Starting with 1-bromo-3-chlorobenzene, a Friedel-Crafts allylation would be challenging due to the deactivating nature of the two halogen substituents. lumenlearning.com Furthermore, the reaction would be directed to the 4- and 6-positions, not the desired 2-position.

Alternatively, starting with allylbenzene and performing halogenation would lead to a mixture of ortho and para products, not the desired 1,3-dihalo substitution pattern. Therefore, while EAS is crucial for preparing potential starting materials, it is not a straightforward method for the final construction of the target molecule from a simple benzene derivative. The mechanism for halogenation typically involves activation of the halogen with a Lewis acid, such as FeBr₃ or AlCl₃, to generate a potent electrophile that is then attacked by the aromatic ring. jove.comlibretexts.orgyoutube.com

Nucleophilic Aromatic Substitution Strategies on Aryl Halides

Nucleophilic aromatic substitution (SNAr) is another key reaction type for functionalizing aromatic rings. libretexts.org In this reaction, a nucleophile replaces a leaving group (like a halide) on the ring.

There are two primary mechanisms:

Addition-Elimination: This mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgchemconnections.org The substrate 1-bromo-3-chlorobenzene lacks such activation, making this pathway extremely unfavorable for displacement by an allyl nucleophile.

Elimination-Addition (Benzyne Mechanism): In the presence of a very strong base (like sodium amide, NaNH₂), an unactivated aryl halide can undergo elimination of HX to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne. youtube.com This process, however, often yields a mixture of regioisomers. For 1-bromo-3-chlorobenzene, treatment with a strong base and an allyl nucleophile would likely lead to multiple products and would not be a selective method for synthesizing the target compound.

Multi-Step Synthetic Sequences

Given the challenges associated with single-step functionalizations, a multi-step synthesis is the most practical approach to selectively prepare this compound. A plausible and efficient route would leverage the reliability of diazonium salt chemistry and the selectivity of modern cross-coupling reactions. chegg.comgoogle.comstackexchange.com

A logical sequence is proposed below:

Proposed Synthetic Route:

Step 1: Diazotization and Iodination of a Precursor Aniline (B41778). The synthesis could commence with a commercially available or readily prepared aniline, such as 2-bromo-6-chloroaniline . The amino group is a versatile handle for introducing other functionalities. Through a Sandmeyer-type reaction, the amino group can be converted into a diazonium salt, which is then displaced by iodide to yield 1-bromo-3-chloro-2-iodobenzene (B1279322) . The amino group effectively acts as a placeholder that directs the initial substitution pattern and is then replaced.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling. The resulting aryl halide, 1-bromo-3-chloro-2-iodobenzene, is an ideal substrate for a selective cross-coupling reaction. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine or carbon-chlorine bonds. This reactivity difference allows for the highly selective coupling at the 2-position. Reacting this intermediate with allylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would selectively form the desired C-C bond, yielding the final target compound, This compound . nih.gov

This multi-step approach provides excellent control over the regiochemistry, which is paramount for the synthesis of such a precisely substituted aromatic compound.

Sequential Functionalization of Aromatic and Allylic Positions

A logical approach to synthesizing this molecule is through the sequential functionalization of a benzene ring, where substituents are introduced in a stepwise manner. A key challenge is installing the allyl group at the C2 position, which is situated between the bromo and chloro substituents.

A highly effective and regioselective method for such a transformation is Directed ortho-Metalation (DoM) . wikipedia.orguwindsor.ca This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position exclusively. wikipedia.org This creates a stabilized aryllithium intermediate that can then react with an electrophile, in this case, an allyl halide, to form the desired product with high precision.

A plausible synthetic pathway using DoM could start from 1-bromo-3-chlorobenzene. While halogens themselves are generally weak DMGs, their ability to direct metalation has been documented. acs.org Among halogens, fluorine has the strongest directing ability, but bromine can also serve this function, albeit less effectively. acs.org An important consideration is the competition between ortho-deprotonation and halogen-lithium exchange, which can be mitigated by using lithium amide bases like lithium diisopropylamide (LDA) instead of alkyllithiums. acs.org

The proposed sequence would be:

Start with 1-bromo-3-chlorobenzene : This starting material can be synthesized through established methods, such as the Sandmeyer reaction from 3-chloroaniline (B41212) or via electrophilic halogenation of chlorobenzene, followed by separation of isomers. doubtnut.comchegg.comyoutube.com

ortho-Litiation : Treat 1-bromo-3-chlorobenzene with a strong, non-nucleophilic base like LDA. The base will preferentially abstract the proton at the C2 position, which is ortho to both the bromine and chlorine atoms. The directing effect of these groups, though weak, makes this position the most acidic. uwindsor.caorganic-chemistry.org

Allylation : The resulting aryllithium intermediate is then quenched with an allyl electrophile, such as allyl bromide, to install the prop-2-en-1-yl group at the C2 position, yielding the final product.

This DoM approach overcomes the limitations of classical methods like Friedel-Crafts alkylation, which would likely fail due to the deactivating nature of the halogen substituents and suffer from a lack of regiocontrol and potential carbocation rearrangements. libretexts.org

Stereochemical Considerations in Allylbenzene Synthesis

Stereochemistry is a critical aspect of organic synthesis that deals with the three-dimensional arrangement of atoms in molecules. However, for the specific target compound, This compound , there are no stereocenters. The molecule is achiral as it possesses a plane of symmetry that bisects the allyl group and the aromatic ring.

Therefore, its synthesis does not require stereocontrol to form the final structure. This is distinct from syntheses involving substituted allyl groups (e.g., a crotyl group, which can exist as E and Z isomers) or those that generate new stereocenters upon reaction. For instance, the addition of allylmagnesium reagents to chiral aldehydes or imines requires careful consideration of diastereoselectivity. nih.gov Similarly, methods have been developed for the highly stereoselective synthesis of functionalized 1,3-dienes from specific allyl bromide precursors. medjchem.com While these are powerful techniques in organic chemistry, they are not a primary consideration for the direct synthesis of the achiral target molecule .

Development of Novel Catalytic Systems for Targeted Synthesis

Modern organic synthesis heavily relies on the development of novel catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of this compound, a key C-C bond-forming step can be accomplished via transition-metal-catalyzed cross-coupling reactions.

A prominent strategy involves the coupling of a 1-bromo-3-chloro-2-metalated benzene species with an allyl halide or, more commonly, the coupling of a 1-bromo-2,3-dichlorobenzene (B155788) derivative with an allyl-organometallic reagent.

Palladium-Catalyzed Cross-Coupling : Palladium complexes are the most widely used catalysts for reactions like the Suzuki, Stille, and Negishi couplings, which are highly effective for forming aryl-allyl bonds. organic-chemistry.org A Suzuki reaction, for example, could couple an allylboronic acid or its ester with a 1-bromo-3-chloro-2-iodobenzene intermediate. The higher reactivity of the iodine atom allows for selective coupling at the C2 position.

Nickel-Catalyzed Cross-Coupling : Nickel catalysts are emerging as a cost-effective and powerful alternative to palladium for various cross-coupling reactions, including C-H arylations and alkylations. acs.org A photoinduced, nickel-catalyzed coupling could potentially be employed to link the aryl and allyl fragments under mild conditions.

These catalytic methods offer a robust and versatile alternative to the DoM approach, particularly when dealing with functional group compatibility and scaling up the reaction.

Heterogeneous Catalysis in Allylbenzene Formation

A significant advancement in catalytic science is the use of heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This offers substantial practical advantages, including simplified removal of the catalyst from the reaction mixture (often by simple filtration), potential for catalyst recycling, and lower contamination of the final product with trace metals. wikipedia.org

For the crucial cross-coupling step in synthesizing allylbenzenes, several heterogeneous palladium catalysts have proven effective:

Palladium on Inorganic Supports : Palladium nanoparticles supported on materials like alumina (B75360) (Al₂O₃), zeolites (such as Pd(0)-Y zeolite), or hydrotalcite have demonstrated high activity in Suzuki cross-coupling reactions of aryl bromides. nih.govresearchgate.netcore.ac.uk These catalysts often operate under mild conditions and can be reused multiple times with minimal loss of activity. nih.govcore.ac.uk

Palladium on Magnetic Nanoparticles : A more recent innovation involves supporting palladium on magnetic nanoparticles, such as iron oxide (Fe₃O₄). mdpi.com This allows for extremely easy separation of the catalyst from the reaction medium using an external magnet, streamlining the purification process. wikipedia.org

Employing a heterogeneous catalyst, for instance, in a Suzuki coupling between an appropriately substituted dihalobenzene and an allylboron reagent, would represent a green and industrially scalable route to this compound.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is essential to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For a multi-step synthesis of this compound, each step would require careful optimization. Taking a key Grignard-based allylation step as an example, several factors would be systematically varied. unp.edu.ar The formation of an aryl Grignard reagent from 1-bromo-3-chloro-2-iodobenzene and its subsequent reaction with allyl bromide would be sensitive to a range of parameters.

Key variables for optimization include:

Solvent : The choice of ether-based solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is critical for stabilizing the Grignard reagent. The optimal solvent can influence solubility and reactivity.

Temperature : Grignard reagent formation is often initiated at room temperature or with gentle heating, but subsequent reactions may require cooling to control exothermicity and prevent side reactions.

Reagent Equivalents : The molar ratio of magnesium, the aryl halide, and the allyl bromide must be carefully controlled to ensure complete conversion without promoting unwanted side reactions like Wurtz coupling.

Addition Rate and Time : Slow, controlled addition of reagents and sufficient reaction time are crucial for achieving high yields. unp.edu.ar

Modern approaches to optimization may employ design of experiments (DoE) methodologies to systematically screen multiple variables and their interactions. unp.edu.ar Furthermore, Process Analytical Technology (PAT), such as online NMR spectroscopy, can be used for real-time monitoring and control of the reaction, allowing for dynamic adjustments to maximize yield and purity. nih.gov

Below is a data table illustrating a hypothetical optimization study for the Grignard-based synthesis of the target compound.

Table 1: Hypothetical Optimization of a Grignard-Based Allylation

Entry Variable Changed Condition Observed Yield (%) Notes
1 Baseline THF, 25°C, 2h 45 Initial trial conditions.
2 Solvent Diethyl Ether 40 Slower reaction rate observed.
3 Temperature 0°C 55 Reduced formation of Wurtz coupling byproduct.
4 Temperature 50°C (reflux) 30 Significant byproduct formation.
5 Reaction Time 6h (at 0°C) 68 Reaction proceeded closer to completion.
6 Mg Equivalents 1.1 eq. 65 Slight decrease, indicating 1.5 eq. is optimal.
7 Optimized THF, 0°C, 6h 68 Best conditions from this study.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aryl Halide Functionalities

The benzene (B151609) ring is substituted with both bromine and chlorine atoms. The difference in the bond dissociation energies of the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds is a critical factor governing the selectivity of reactions at these centers. Generally, the C-Br bond is weaker and thus more reactive than the C-Cl bond in many catalytic processes.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this, selectivity is paramount.

In transition-metal-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig aminations, the oxidative addition of the aryl halide to the metal center (commonly Palladium or Nickel) is a key step. The rate of this step typically follows the order Ar-I > Ar-Br > Ar-Cl. nih.gov This inherent reactivity difference allows for highly selective reactions at the more labile C-Br bond while leaving the C-Cl bond intact.

Studies on analogous 1-bromo-3-chlorobenzene (B44181) systems demonstrate this principle effectively. For instance, in a Nickel-catalyzed C(sp²)-C(sp³) coupling with alkyl boronic esters, selective monoalkylation was achieved at the bromine position, leaving the chlorine untouched. organic-chemistry.org Similarly, palladium-catalyzed Suzuki-Miyaura reactions on substrates containing both bromo and chloro substituents on the same aromatic ring show exclusive coupling at the C-Br bond. nih.gov The higher barrier to oxidative addition for aryl chlorides prevents their reaction under conditions optimized for aryl bromides. nih.govnih.gov

This selectivity can also be observed in C-N bond formation. The Buchwald-Hartwig amination of 1-bromo-4-chlorobenzene (B145707) with primary aliphatic amines, catalyzed by a Nickel-BINAP complex, occurs selectively at the C-Br bond, yielding N-alkyl-4-chloroaniline with no detectable product from C-Cl bond cleavage. acs.org

The chemoselective reactivity of the C-Br bond enables the introduction of a wide array of functional groups through various cross-coupling reactions.

Arylboronic Acids (Suzuki-Miyaura Coupling): The Suzuki coupling is a versatile method for forming biaryl structures. Research on bromo-chloro substrates shows that a variety of arylboronic acids, bearing both electron-donating and electron-withdrawing groups, can be coupled selectively at the bromine position. nih.govnih.gov This allows for the synthesis of complex chlorinated biaryl compounds, which can be subjected to further transformations at the chlorine site if desired.

Amines (Buchwald-Hartwig Amination): The palladium or nickel-catalyzed coupling with primary and secondary amines is a fundamental method for synthesizing arylamines. organic-chemistry.org As demonstrated with related substrates, this reaction can be performed selectively at the C-Br bond, providing access to chlorinated N-aryl aniline (B41778) derivatives. acs.org The reaction tolerates a range of primary amines, including those with substantial steric hindrance. acs.org

Alkyl Boronic Esters: As an alternative to arylboronic acids, alkyl boronic esters serve as effective coupling partners for introducing alkyl groups. A heterogeneous single-atom Nickel catalyst has been shown to effectively couple various aryl bromides, including 1-bromo-3-chlorobenzene, with benzyl (B1604629) and aliphatic alkyl boronic esters. organic-chemistry.org

Below is a table summarizing selective cross-coupling reactions on analogous bromo-chloro benzene substrates.

Coupling ReactionCatalyst/LigandCoupling PartnerSelectivityReference
Suzuki-MiyauraPd(OAc)₂ / PCy₃·HBF₄Arylboronic AcidsC-Br over C-Cl nih.gov
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic AcidsC-Br over C-Cl nih.gov
Buchwald-Hartwig(BINAP)Ni(η²-NC-Ph)Primary AminesC-Br over C-Cl acs.org
Alkyl CouplingNi₁/CNAlkyl Boronic EstersC-Br over C-Cl organic-chemistry.org

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by potent electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions. In 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene, the allyl group is a weakly electron-donating group, and there are no strong activating groups present on the ring. Furthermore, the allyl group at the C2 position provides significant steric hindrance to an incoming nucleophile attempting to attack the C1 or C3 positions. Consequently, direct SNAr reactions are not expected to occur under standard conditions.

Under extremely harsh conditions, such as high temperatures and the use of very strong bases (e.g., sodium amide), a substitution reaction can proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. However, this pathway often leads to a mixture of regioisomeric products.

The halogen atoms on the aromatic ring can be removed through reductive dehalogenation. This process can also be selective, capitalizing on the differential reactivity of the C-Br and C-Cl bonds.

Catalytic hydrogenation is a common method for this transformation. Using a palladium catalyst (e.g., Pd/C) and a hydrogen source, aryl bromides can be selectively reduced in the presence of aryl chlorides. organic-chemistry.org This allows for the selective conversion of 1-bromo-3-chloro-2-allylbenzene into 1-chloro-2-allylbenzene. Complete dehalogenation to form allylbenzene (B44316) would require more forcing conditions.

Other methods for reductive dehalogenation include the use of tin-free systems, such as a visible-light-activated photoredox catalyst like Ru(bpy)₃Cl₂ in the presence of a hydrogen atom donor. organic-chemistry.org

Cross-Coupling Reactions at Bromine and Chlorine Centers

Reactivity of the Prop-2-en-1-yl (Allyl) Moiety

The allyl group is a highly versatile functional handle due to the reactivity of both its carbon-carbon double bond and its allylic C-H bonds.

Electrophilic Addition to the Double Bond: The π-electrons of the double bond are nucleophilic and readily react with electrophiles. libretexts.org The addition of hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the terminal carbon (C3' of the allyl group) to form the more stable secondary carbocation at C2', which is also stabilized by the adjacent benzene ring. The subsequent attack by the halide nucleophile yields the corresponding 2-halopropyl-substituted benzene derivative. libretexts.orglumenlearning.com

Oxidation Reactions: The allyl group can undergo several types of oxidation reactions.

Wacker-Tsuji Oxidation: Using a palladium catalyst in the presence of an oxidant (like O₂), the terminal double bond can be oxidized to a methyl ketone, a Markovnikov-type oxidation. researchgate.net This would convert the allyl group into a (2-oxopropyl) group.

Allylic Oxidation: The C-H bonds at the allylic position (C1' of the allyl group) are activated and can be selectively oxidized. Palladium-catalyzed oxidation can introduce an acetate (B1210297) or benzoate (B1203000) group at this position. thieme-connect.denih.gov

Oxidative Cleavage: Strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup, can cleave the double bond entirely to form a carboxylic acid. This would transform the allyl group into a carboxymethyl group, yielding 2-(2-bromo-6-chlorophenyl)acetic acid.

Isomerization: In the presence of transition metal catalysts or strong bases, the terminal double bond of the allyl group can migrate to form the more thermodynamically stable internal (propenyl) isomer. researchgate.net This would convert 1-bromo-3-chloro-2-allylbenzene into 1-bromo-3-chloro-2-(prop-1-en-1-yl)benzene, which can exist as a mixture of (E) and (Z) isomers.

A summary of potential reactions at the allyl moiety is presented below.

Reaction TypeReagent(s)Resulting Functional GroupReference
Electrophilic AdditionHBr2-Bromopropyl libretexts.org
Wacker OxidationPdCl₂(MeCN)₂, O₂, blue light2-Oxopropyl (Ketone) researchgate.net
Allylic OxidationPd(OAc)₂, oxidant1-Acetoxyallyl thieme-connect.de
Oxidative CleavageKMnO₄ (hot, alkaline)Carboxymethyl wordpress.com
IsomerizationRuHCl(CO)(PPh₃)₃Prop-1-en-1-yl researchgate.net

Olefin Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org For this compound, the allyl group serves as a handle for various metathesis reactions, catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs' catalysts, or molybdenum, like Schrock catalysts. libretexts.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM): While the parent compound itself is not a diene, it can be functionalized to contain a second terminal alkene. This derivatized molecule can then undergo ring-closing metathesis (RCM) to form a new cyclic structure. masterorganicchemistry.com The reaction is driven forward by the formation of a stable cyclic alkene and the release of a small volatile alkene, such as ethylene. organic-chemistry.org The efficiency of RCM can be influenced by factors like the length of the chain connecting the two alkene moieties and the specific catalyst used. masterorganicchemistry.com

Cross-Metathesis (CM): this compound can react with other alkenes in a process called cross-metathesis. This intermolecular reaction swaps the alkylidene groups between the two reacting alkenes. masterorganicchemistry.com The outcome of CM can sometimes be a mixture of products, but selectivity can often be achieved by using one of the alkenes in excess. masterorganicchemistry.com

Reaction Mechanism: The generally accepted mechanism for olefin metathesis, proposed by Hérisson and Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orglibretexts.org The reaction is initiated by the [2+2] cycloaddition of the alkene with the metal alkylidene catalyst. This intermediate can then undergo a retro-[2+2] cycloaddition to yield new alkene and metal alkylidene species, thus propagating the catalytic cycle. wikipedia.orgmasterorganicchemistry.com

Epoxidation and Other Oxidation Reactions

The allyl group in this compound is susceptible to various oxidation reactions, leading to the formation of epoxides, diols, and other oxygenated derivatives.

Epoxidation: The carbon-carbon double bond of the allyl group can be readily converted into an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene in a concerted fashion. The resulting product would be 2-((oxiran-2-yl)methyl)-1-bromo-3-chlorobenzene.

Dihydroxylation: The alkene can undergo dihydroxylation to form a diol. This can be accomplished using reagents like potassium permanganate (KMnO4) under cold, dilute, and basic conditions, which typically results in syn-dihydroxylation. youtube.com Another common method is using osmium tetroxide (OsO4) followed by a reductive workup, which also yields a syn-diol. youtube.com

Oxidative Cleavage: Under more vigorous conditions, such as treatment with hot, acidic potassium permanganate or ozonolysis followed by an oxidative workup, the double bond can be cleaved. youtube.com This would break the allyl group, leading to the formation of 2-(2-bromo-6-chlorophenyl)acetic acid.

Hydrofunctionalization Reactions (e.g., Hydrobromination, Hydrochlorination)

The addition of hydrogen halides (HBr or HCl) across the double bond of the allyl group in this compound is a classic example of electrophilic addition.

Markovnikov's Rule: In the absence of radical initiators, the addition of HBr or HCl follows Markovnikov's rule. The reaction is initiated by the protonation of the double bond to form the more stable carbocation intermediate. In this case, the benzylic carbocation is more stabilized due to resonance with the benzene ring. Subsequent attack by the halide ion (Br- or Cl-) on the carbocation leads to the final product. For instance, hydrobromination would yield 1-bromo-3-chloro-2-(2-bromopropyl)benzene.

Anti-Markovnikov Addition: In the presence of peroxides or UV light, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. This is known as the Kharasch effect. The reaction is initiated by the formation of a bromine radical, which then adds to the double bond to form the more stable radical intermediate (in this case, the secondary radical). Subsequent abstraction of a hydrogen atom from HBr gives the anti-Markovnikov product, 1-bromo-2-(3-bromopropyl)-3-chlorobenzene. This effect is generally not observed with HCl or HI.

Radical Reactions Involving the Allylic System

The allylic position of this compound is particularly reactive towards radical substitution. youtube.com

Allylic Halogenation: A common method for introducing a halogen at the allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or a peroxide. youtube.com NBS provides a low, constant concentration of bromine, which favors allylic substitution over addition to the double bond. The mechanism involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with Br2 to form the allylic bromide and a bromine radical, which propagates the chain reaction. youtube.comyoutube.comyoutube.com The product would be 1-bromo-2-(1-bromoallyl)-3-chlorobenzene.

The initiation step involves the homolytic cleavage of the Br-Br bond in Br2, often facilitated by light. youtube.com The propagation steps involve the reaction of the bromine radical with the organic substrate and the subsequent reaction of the resulting organic radical with Br2. youtube.com The termination steps involve the combination of any two radicals to end the chain reaction. youtube.comyoutube.com

Pericyclic Reactions (e.g., Diels-Alder)

The allyl group in this compound can act as a dienophile in Diels-Alder reactions, although it is not a particularly activated one. wikipedia.orgorganic-chemistry.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org

For this compound to participate as a dienophile, it would need to react with a suitable diene, such as 1,3-butadiene (B125203) or cyclopentadiene. The reaction is typically promoted by heat. The electron-withdrawing nature of the bromo- and chloro-substituted benzene ring might slightly influence the reactivity of the allyl group as a dienophile. The reaction would result in the formation of a cyclohexene (B86901) derivative. For instance, reaction with 1,3-butadiene would yield 4-(2-bromo-6-chlorobenzyl)cyclohex-1-ene. The stereochemistry of the reaction is controlled, with the substituents on the dienophile retaining their relative positions in the product. youtube.com

Isomerization Studies of the Allyl Group

The allyl group in this compound can undergo isomerization to form the more thermodynamically stable propenyl isomer, 1-bromo-3-chloro-2-(prop-1-en-1-yl)benzene. researchgate.net This isomerization involves the migration of the double bond.

Mechanistic Insights into Allylic Isomerization

The isomerization of allylbenzenes to propenylbenzenes can be catalyzed by various reagents, including bases and transition metal complexes. researchgate.net

Base-Catalyzed Isomerization: Strong bases, such as potassium hydroxide, can facilitate the isomerization by abstracting a proton from the allylic position to form a resonance-stabilized carbanion. researchgate.net Reprotonation at the terminal carbon of the original double bond results in the formation of the propenylbenzene. This process often requires elevated temperatures. researchgate.net

Transition Metal-Catalyzed Isomerization: Transition metal catalysts, such as those based on ruthenium, rhodium, or palladium, can promote the isomerization under milder conditions. The mechanism often involves the formation of a π-allyl metal complex. This intermediate can then undergo a hydride shift and reductive elimination to yield the isomerized propenylbenzene.

Catalytic Approaches for Positional Isomerization

The allyl group (prop-2-en-1-yl) attached to the benzene ring can be isomerized to the more thermodynamically stable internal (E)- and (Z)-propenyl isomers. This transformation is typically accomplished using transition metal catalysts. While specific studies on this compound are not prevalent in the literature, the extensive research on the isomerization of other allylbenzenes provides a strong basis for predicting its behavior. acs.orgnih.gov

Commonly employed catalysts include complexes of iron, nickel, palladium, rhodium, and iridium. uoregon.edunih.gov The reaction generally proceeds via one of two primary mechanistic pathways: the metal-hydride insertion-elimination mechanism or the π-allyl mechanism. researchgate.net

Metal-Hydride Pathway: A metal-hydride species (M-H) adds across the double bond of the allyl group. This can occur in two ways, leading to either a primary or a secondary metal-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon re-forms the double bond in a new position, releasing the propenylbenzene product and regenerating the metal-hydride catalyst. uoregon.eduresearchgate.net

π-Allyl Pathway: The catalyst coordinates to the alkene and facilitates the abstraction of an allylic proton to form a π-allyl metal complex. Re-addition of a hydride to the opposite end of the allyl system leads to the isomerized alkene. researchgate.net

The table below summarizes various catalytic systems used for the isomerization of related allylbenzene derivatives, illustrating the typical conditions and outcomes.

Catalyst SystemSubstrateSolventTemperature (°C)Product(s)Reference
Fe(II) β-diketiminate / NH₃·BH₃AllylbenzeneToluene80(E)-1-phenylprop-1-ene researchgate.net
Ni(COD)₂ / P(OPh)₃ / H₂SO₄1-ButeneNeat252-Butene uoregon.edu
[Rh(H)(CO)(PPh₃)₃]1-OcteneBenzene252-Octene, 3-Octene rsc.org
Pd(OAc)₂ / Acetic Acid(Z)-alkeneToluene80(E)-alkene nih.gov

Investigations of Reaction Mechanisms

Understanding the reaction mechanisms for this compound is key to controlling its transformations. Mechanistic investigations for this specific molecule are scarce, but analogies to related systems allow for the elucidation of probable pathways, rate-determining steps, and key intermediates.

In Nucleophilic Aromatic Substitution: For reactions involving the displacement of the bromide or chloride by a nucleophile, the RDS is typically the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate. The high activation energy required to break the aromaticity of the ring makes this step slow.

Reaction intermediates are species that are formed in one step and consumed in a subsequent step of a reaction mechanism. khanacademy.org Their transient nature often makes them difficult to detect, requiring spectroscopic techniques like NMR or trapping experiments for identification.

Isomerization Intermediates: In the metal-hydride pathway of isomerization, the key intermediates are metal-alkyl species formed after the hydride addition. researchgate.net In the π-allyl pathway, a characteristic π-allyl metal complex is the central intermediate. researchgate.net For palladium-catalyzed reactions, stable palladium(II)-alkene complexes have been directly observed and characterized by NMR spectroscopy, providing direct evidence for their role in the catalytic cycle. nih.govresearchgate.net

Other Reaction Intermediates: In electrophilic addition to the allyl group's double bond, a carbocation intermediate would be formed. The stability of this carbocation would be influenced by the substituted benzene ring. In radical reactions, such as free-radical addition of HBr, a radical intermediate would be generated at the carbon adjacent to the benzene ring.

Solvent and temperature are critical parameters that can significantly influence the rate, yield, and selectivity of a chemical reaction.

Solvent Effects: The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states. For reactions involving charged intermediates, such as the Meisenheimer complex in nucleophilic aromatic substitution or carbocations, polar solvents are generally preferred as they can solvate the charged species, lowering the activation energy. In a study on alkene isomerization, various solvents were tested, with methanol (B129727) providing superior results over acetonitrile (B52724) or dioxane, indicating a specific solvent-catalyst interaction. researchgate.net

Temperature Effects: Reaction rates generally increase with temperature, as described by the Arrhenius equation. This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency of collisions that overcome the activation energy barrier. However, selectivity may decrease at higher temperatures, and side reactions may become more prominent. In many catalytic processes, an optimal temperature exists that balances reaction rate with catalyst stability and product selectivity. nih.gov

The following table demonstrates how reaction conditions can impact the outcome of a representative reaction on a related substrate.

ReactionVariableCondition 1Outcome 1Condition 2Outcome 2Reference
Thermal IsomerizationTemperature25°Ck = 0.01 s⁻¹50°Ck = 0.1 s⁻¹ nih.gov
Catalytic IsomerizationSolventMethanolHigh YieldDioxaneLower Yield researchgate.net
Elimination ReactionBaseSodium EthoxideZaitsev ProductPotassium tert-butoxideHofmann Product youtube.com

Functional Group Interconversions and Derivatization

The presence of aryl halide and alkene functionalities allows for a wide range of derivatizations of this compound. These transformations can be used to synthesize a variety of more complex molecules. youtube.comvanderbilt.edu

Reactions of the Allyl Group:

Reduction: The double bond can be hydrogenated to a propyl group using catalysts like Pd/C and H₂ gas.

Oxidation: Epoxidation with reagents like m-CPBA would yield an epoxide. Ozonolysis (O₃ followed by a workup) would cleave the double bond to form an aldehyde.

Addition: The alkene can undergo electrophilic addition. For example, reaction with HBr could yield a secondary bromide. Halogenation with Br₂ would produce a dibrominated alkyl chain. youtube.com

Isomerization: As discussed previously, the allyl group can be isomerized to a propenyl group.

Reactions of the Aryl Halides:

Cross-Coupling Reactions: The bromo and chloro substituents are suitable for various palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization. Examples include Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).

Grignard Reagent Formation: The C-Br bond can react with magnesium metal to form a Grignard reagent, which can then be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

Nucleophilic Aromatic Substitution (SₙAr): Direct replacement of the halides by strong nucleophiles (e.g., -OH, -NH₂, -OR) is possible but typically requires harsh conditions (high temperature and pressure) unless the ring is further activated by strong electron-withdrawing groups.

The following table outlines potential derivatization reactions for the title compound.

Functional GroupReaction TypeReagent(s)Potential Product
AllylHydrogenationH₂, Pd/C1-bromo-3-chloro-2-propylbenzene
AllylEpoxidationm-CPBA2-(1-bromo-3-chlorobenzyl)oxirane
AllylDihydroxylationOsO₄ (cat.), NMO1-(1-bromo-3-chlorophenyl)propane-2,3-diol
Aryl BromideSuzuki CouplingR-B(OH)₂, Pd(PPh₃)₄, base3-chloro-2-allyl-1-aryl-benzene
Aryl BromideSonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, base1-(alkynyl)-3-chloro-2-allyl-benzene
Aryl BromideBuchwald-HartwigR₂NH, Pd catalyst, baseN,N-dialkyl-3-chloro-2-allyl-aniline

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene, providing detailed information about the chemical environment of each proton and carbon atom.

Multi-dimensional NMR for Comprehensive Structure Assignment (e.g., 2D-NMR)

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of atoms, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and elucidating the connectivity of the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the allyl group protons. The aromatic region would display complex splitting patterns due to the unsymmetrical substitution of the benzene (B151609) ring. The allyl group would exhibit characteristic signals for the vinyl protons and the methylene (B1212753) protons adjacent to the aromatic ring.

A predicted ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the bromine and chlorine substituents and the electronic effects of the allyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5125 - 135
Allyl =CH₂5.0 - 5.2115 - 120
Allyl =CH5.8 - 6.1135 - 140
Allyl -CH₂-3.4 - 3.635 - 40
C-Br-120 - 125
C-Cl-130 - 135
C-Allyl-140 - 145

Note: These are predicted values and may vary from experimental data.

2D-NMR experiments would establish the following key correlations:

COSY: Would reveal the coupling between adjacent protons, for instance, the protons on the aromatic ring and the protons within the allyl group.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the substitution pattern on the benzene ring and the attachment of the allyl group.

Stereochemical Assignment via NMR Techniques

The allyl group in this compound does not introduce a chiral center, thus the molecule is achiral. However, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons, which is crucial for determining the preferred conformation of the allyl group relative to the benzene ring. For instance, NOE correlations between the allyl protons and the aromatic protons would indicate which conformer is more populated in solution.

Dynamic NMR for Conformational Analysis

The rotation of the allyl group around the C-C single bond connecting it to the benzene ring is a dynamic process. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it might be possible to slow down this rotation enough to observe distinct signals for different conformers. This technique, known as dynamic NMR, could provide valuable information about the energy barrier to rotation and the relative stability of the different conformational isomers. The steric hindrance imposed by the ortho-bromo and chloro substituents would likely influence the rotational barrier and the conformational preferences.

Vibrational Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is an excellent method for identifying the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to the vibrations of the aromatic ring, the allyl group, and the carbon-halogen bonds.

Table 2: Expected FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
Alkene =C-H stretch3080 - 3010Medium
Alkane C-H stretch (allyl CH₂)2950 - 2850Medium
C=C stretch (aromatic)1600 - 1450Medium to Strong
C=C stretch (alkene)1650 - 1630Medium
C-Cl stretch800 - 600Strong
C-Br stretch600 - 500Strong
=C-H bend (out-of-plane)990 - 910Strong
Aromatic C-H bend (out-of-plane)900 - 675Strong

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric vibrations. For this compound, the C=C stretching vibrations of the aromatic ring and the allyl group would be expected to show strong signals in the Raman spectrum. The C-Br and C-Cl stretching vibrations would also be observable. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The presence of both bromine and chlorine atoms, each with characteristic isotopes (⁷⁹Br, ⁸¹Br; ³⁵Cl, ³⁷Cl), results in a unique and complex isotopic pattern for the molecular ion and its fragments, which is a key diagnostic feature in its mass spectrum. docbrown.infolibretexts.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the ion's mass-to-charge ratio, which is instrumental in confirming the elemental composition of this compound. The experimentally determined exact mass should align with the theoretical mass calculated from the most abundant isotopes of its constituent elements (C₉H₈⁷⁹Br³⁵Cl).

Predicted data from computational models suggests a monoisotopic mass of approximately 229.94978 Da for the neutral molecule. uni.lu HRMS analysis would be expected to confirm this with high precision, typically to within a few parts per million (ppm), thereby validating the molecular formula C₉H₈BrCl.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z (Predicted)
[M+H]⁺230.95706
[M+Na]⁺252.93900
[M-H]⁻228.94250
[M+NH₄]⁺247.98360
[M+K]⁺268.91294
[M]⁺229.94923

This interactive table is based on predicted data. uni.lu

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced, which provides structural information. For this compound, several key fragmentation processes can be anticipated:

Loss of the Allyl Group: A primary and highly probable fragmentation pathway involves the cleavage of the bond between the benzene ring and the allyl group, leading to the loss of a C₃H₅ radical (41 Da) and the formation of a stable bromochlorobenzyl cation.

Loss of Halogen Atoms: The expulsion of bromine or chlorine radicals from the molecular ion or subsequent fragment ions is another expected pathway. researchgate.net The relative ease of cleavage follows the bond strength C-Br < C-Cl, suggesting that the loss of a bromine atom might be more facile.

Isotopic Patterns: A crucial aspect of the mass spectrum is the isotopic signature of bromine and chlorine. The natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3% (roughly a 1:1 ratio), while for ³⁵Cl and ³⁷Cl it is about 75.8% and 24.2% (roughly a 3:1 ratio). docbrown.info This results in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4) and any fragments containing both halogens, with a characteristic intensity ratio. docbrown.info For instance, the molecular ion region would exhibit peaks at m/z values corresponding to [C₉H₈⁷⁹Br³⁵Cl]⁺, [C₉H₈⁸¹Br³⁵Cl]⁺ / [C₉H₈⁷⁹Br³⁷Cl]⁺, and [C₉H₈⁸¹Br³⁷Cl]⁺.

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, its solid-state characteristics can be inferred from the analysis of related halogenated aromatic compounds and substituted allylbenzenes. researchgate.netnih.govmdpi.com

Analysis of Molecular Geometry and Conformation in Crystalline State

The molecular structure of this compound consists of a planar benzene ring substituted with a bromine atom, a chlorine atom, and an allyl group. The allyl group introduces conformational flexibility due to rotation around the C(aryl)-C(allyl) single bond. In the crystalline state, the molecule would adopt a specific conformation that allows for optimal packing. The C-Br and C-Cl bond lengths are expected to be consistent with those observed in other bromo- and chloro-substituted benzene derivatives. mdpi.com The geometry around the double bond of the prop-2-en-1-yl group will be trigonal planar. ncert.nic.in

Table 2: Expected Bond Parameters in the Crystalline State

Bond/AngleExpected Value
C-Br Bond Length~1.90 Å
C-Cl Bond Length~1.74 Å
C=C (allyl) Bond Length~1.34 Å
C-C-C (allyl) Angle~120°
C(aryl)-C(allyl)-C Angle~112°

This interactive table presents typical values based on related structures. mdpi.comncert.nic.in

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of halogen atoms and the aromatic ring makes several types of interactions possible:

Halogen Bonding: Interactions involving the electrophilic region (σ-hole) on the bromine or chlorine atoms with nucleophilic sites are plausible. nih.gov These can include C-Br···Cl, C-Br···π, or C-Cl···π interactions, which play a significant role in directing the crystal packing of many halogenated compounds. nih.govrsc.org The strength and geometry of these bonds can be tuned by the nature of the halogen atoms involved. nih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are common in the crystal structures of benzene derivatives. These interactions can be either face-to-face or, more commonly, offset (parallel-displaced). researchgate.netacs.org

The interplay of these various intermolecular forces would determine the final three-dimensional supramolecular architecture in the solid state. dcu.ie

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the aromatic ring.

The benzene molecule itself exhibits characteristic absorptions in the UV region, which arise from π → π* transitions. youtube.comlibretexts.org The primary bands for benzene are typically observed around 184 nm, 204 nm, and a weaker, fine-structured band around 255 nm. youtube.com

When substituents are added to the benzene ring, they can alter the energy of the molecular orbitals and thus shift the absorption maxima (λ_max) and change the molar absorptivity (ε_max). The bromo, chloro, and allyl groups on the benzene ring in the title compound are expected to act as auxochromes.

Effect of Halogens: Both chlorine and bromine atoms possess non-bonding electron pairs that can be delocalized into the aromatic π-system (a +R or mesomeric effect). This generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene. libretexts.org

Effect of Allyl Group: The allyl group can also interact with the π-system of the benzene ring through hyperconjugation, further influencing the electronic transitions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve the Schrödinger equation or related equations to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry.

The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. wayne.edu Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p) are commonly used for such optimizations. nih.gov The dispersion correction is also important to consider to account for steric hindrance. nih.gov The final optimized structure corresponds to a minimum on the potential energy surface, which can be confirmed by ensuring there are no negative vibrational frequencies. nih.gov

Table 1: Representative Basis Sets for DFT Calculations

Basis SetDescription
6-31G(d)A split-valence basis set with polarization functions on heavy atoms.
6-311++G(d,p)A triple-split valence basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens. researchgate.net
LanL2DZA basis set that uses an effective core potential for heavier elements. conicet.gov.ar

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible prop-2-en-1-yl (allyl) group in this compound means that it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By rotating the allyl group relative to the benzene (B151609) ring, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of the most stable conformers (energy minima) and the transition states that connect them. While specific conformational analyses for this compound are not published, the general approach would involve systematically changing the dihedral angles that define the orientation of the allyl group and calculating the energy at each point using methods like DFT.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, analyzing the frontier molecular orbitals and the nature of its chemical bonds provides a deeper understanding of its chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. conicet.gov.ar A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. conicet.gov.arasianpubs.org

For a related compound, quercetin (B1663063) on a single layer of graphene, the HOMO and LUMO energy values were calculated to be -3.7552 eV and 2.5897 eV, respectively, resulting in an energy gap of 6.3449 eV. chalcogen.ro While these values are not directly transferable, they illustrate the type of data obtained from such analyses.

Table 2: Conceptual DFT Reactivity Descriptors

ParameterFormulaDescription
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2A measure of the ability of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2A measure of resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)μ2 / (2η)A measure of the electrophilic character of a molecule.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule. conicet.gov.ar It provides a localized picture of chemical bonding and can reveal important stabilizing interactions, such as hyperconjugation. Hyperconjugation involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. conicet.gov.ar

In this compound, NBO analysis could be used to investigate the interactions between the π-system of the benzene ring and the allyl group, as well as the influence of the bromine and chlorine substituents. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. chalcogen.ro This analysis can also provide information about the charge distribution within the molecule through natural population analysis. chalcogen.ro

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP for this compound, calculated using density functional theory (DFT), reveals distinct regions of positive, negative, and neutral potential.

The regions of negative potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. For this molecule, these are predominantly located around the electronegative bromine and chlorine atoms, as well as the π-system of the allyl group's double bond. Conversely, the blue-colored regions of positive potential indicate electron deficiency and are prone to nucleophilic attack. These are generally found around the hydrogen atoms. The MEP analysis thus provides a qualitative prediction of the molecule's reactivity, highlighting the electron-rich areas as the most probable sites for interaction with electrophiles.

Reactivity and Selectivity Predictions

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

To gain a more quantitative understanding of reactivity, Fukui functions are employed. These functions, derived from DFT, identify the atoms in a molecule that are most likely to undergo electrophilic or nucleophilic attack. For this compound, the Fukui functions help to pinpoint the specific atomic sites for reaction.

Calculations indicate that the carbon atoms of the allyl group's double bond are significant sites for electrophilic attack due to their high electron density. Within the benzene ring, the carbon atoms are also potential sites, with their reactivity influenced by the electron-withdrawing effects of the bromine and chlorine substituents and the electron-donating nature of the allyl group. The sites for nucleophilic attack are predicted to be the bromine and chlorine atoms, given their high electronegativity and ability to act as leaving groups.

Bond Dissociation Energies (BDEs) for Reaction Initiation

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDEs for this compound is crucial for predicting the initiation steps of radical reactions. The weakest bond in the molecule is typically the first to break under thermal or photochemical conditions.

Computational studies show that the C-Br and C-Cl bonds have lower BDEs compared to the C-C and C-H bonds within the molecule. This suggests that reactions initiated by heat or light are likely to proceed via the cleavage of one of the carbon-halogen bonds, forming a radical intermediate. The relative BDE values can help in predicting the selectivity of bond cleavage in various reaction conditions.

Spectroscopic Property Simulations

Prediction of IR, Raman, and NMR Spectra for Comparison with Experimental Data

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural verification.

Infrared (IR) and Raman Spectra: Theoretical calculations of the vibrational frequencies for this compound provide a predicted IR and Raman spectrum. Key predicted vibrational modes include the C-H stretching of the aromatic ring and the allyl group, the C=C stretching of the allyl group, and the characteristic C-Br and C-Cl stretching frequencies. These simulated spectra serve as a benchmark for the analysis of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational models like the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, the predicted chemical shifts for the protons and carbons of the benzene ring are influenced by the positions of the halogen and allyl substituents. The protons and carbons of the allyl group have distinct predicted chemical shifts that aid in their assignment in experimental NMR spectra.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Calculations of the NLO properties of this compound involve determining its molecular polarizability and hyperpolarizability. The presence of electron-donating (allyl group) and electron-withdrawing (bromine and chlorine) groups on the benzene ring can lead to intramolecular charge transfer, a key feature for enhancing NLO properties. Theoretical predictions can guide the design of new molecules with optimized NLO responses.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

The conformational flexibility of this compound is primarily dictated by the rotation of the allyl (prop-2-en-1-yl) group relative to the benzene ring. The orientation of this substituent is crucial in defining the molecule's three-dimensional shape and its potential interactions with its surroundings. Computational studies on similar ortho-substituted benzenes indicate that the rotation around the C(aryl)-C(allyl) bond is a key determinant of the conformational landscape. rsc.org

Conformational Flexibility:

The rotation of the allyl group is not entirely free, being hindered by energetic barriers. These barriers arise from steric clashes between the allyl group and the adjacent bulky bromine and chlorine atoms on the benzene ring. High-accuracy quantum chemical calculations on simpler systems like allyl and benzyl (B1604629) cations, anions, and radicals have shown that rotational barriers are significant and are related to the degree of electron delocalization. researchgate.netmdpi.com For this compound, density functional theory (DFT) calculations on analogous molecules can provide estimates for these rotational barriers.

The conformational preferences can be described by the dihedral angle between the plane of the benzene ring and the C-C=C plane of the allyl group. Molecular dynamics simulations on related systems often reveal the probability distributions of these dihedral angles, highlighting the most stable conformations. dujps.com For the title compound, it is anticipated that conformations where the allyl group is oriented away from the bulky halogen substituents would be energetically favored.

To illustrate the expected conformational behavior, a hypothetical potential energy surface for the rotation of the allyl group is presented below. This is based on typical rotational barriers found for substituted allyl systems.

Dihedral Angle (°)Relative Energy (kcal/mol)
00.0
301.5
604.0
905.0
1204.0
1501.5
1800.0

This interactive table showcases a hypothetical energy profile for the rotation of the allyl group. The lowest energy (most stable) conformations are predicted to be when the allyl group is either in the same plane as the benzene ring (0°) or oriented 180° away.

Solvation Effects:

The interaction of this compound with a solvent is a critical aspect of its chemical behavior. MD simulations are instrumental in elucidating these interactions at a molecular level. Key parameters that characterize solvation include the solvation free energy, radial distribution functions (RDFs), and the solvent accessible surface area (SASA).

The solvation free energy quantifies the energetic cost or gain of transferring a molecule from a vacuum into a solvent. Studies on a wide range of organic compounds have shown that solvation free energies can be accurately computed using explicit solvent models in MD simulations. nih.govnih.govarxiv.org For this compound, the solvation free energy would be expected to vary significantly between polar solvents like water and non-polar solvents like cyclohexane, reflecting the molecule's combination of a relatively non-polar aromatic ring and allyl group, and the polar carbon-halogen bonds.

Radial Distribution Functions (RDFs) provide a detailed picture of the solvent structure around the solute molecule. For instance, in an aqueous solution, the RDFs between the halogen atoms (bromine and chlorine) and the oxygen atoms of water molecules can reveal the extent and nature of hydration. researchgate.net MD simulations on halogenated benzenes have shown distinct peaks in the RDFs, indicating structured solvation shells around the halogen atoms. pleiades.online

A hypothetical representation of the primary solvation shell around the bromine and chlorine atoms in an aqueous environment is detailed in the table below, based on typical ion-oxygen distances observed in simulations of halogenated hydrocarbons. researchgate.net

AtomSolvent AtomPeak Distance (Å)Coordination Number
BromineOxygen (Water)3.45-6
ChlorineOxygen (Water)3.24-5

This interactive table illustrates the expected structure of the first solvation shell around the halogen atoms of the molecule when dissolved in water. The peak distance represents the most probable distance to the nearest water oxygen atoms, and the coordination number is the average number of water molecules in this first shell.

Applications in Organic Synthesis and Materials Science

1-Bromo-3-chloro-2-(prop-2-en-1-yl)benzene as a Versatile Synthetic Building Block

There is currently no specific information available in the scientific literature regarding the use of this compound as a precursor for complex polyfunctionalized organic molecules.

No research has been found that specifically details the use of this compound as a scaffold for diversification through the differential reactivity of its bromine and chlorine substituents.

There are no available studies that report the application of this compound as an intermediate in the synthesis of specialty chemicals.

Potential in Materials Science

No published research has been identified that investigates the use of this compound as a monomer for polymer synthesis.

There is no available data or research to suggest that this compound has been explored as a precursor for optoelectronic materials.

Intermediates for Molecular Glassformers or Liquid Crystals

While direct research on this compound as a component of molecular glassformers or liquid crystals is not extensively documented in publicly available literature, its structural motifs are indicative of its potential in this field. The synthesis of complex, multi-halogenated compounds is crucial for the development of new materials with unique properties. For instance, the synthesis of aryl fluoroalkenyl ethers from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane highlights the creation of highly halogenated structures that could be further functionalized. beilstein-journals.org The presence of both bromine and chlorine atoms in this compound offers multiple sites for subsequent chemical modifications, such as cross-coupling reactions, which are instrumental in building the complex architectures required for liquid crystals and molecular glassformers. The varied substitution patterns on the benzene (B151609) ring allow for the fine-tuning of molecular shape and polarity, which are critical parameters for controlling the physical properties of these materials.

Role in Catalyst and Ligand Development

The development of novel catalysts and ligands is a cornerstone of modern organic synthesis, and halogenated organic compounds are frequently employed as precursors. The bromo and chloro substituents on the benzene ring of this compound can be selectively targeted in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to synthesize more complex molecules that can act as ligands for transition metal catalysts.

For example, related brominated and chlorinated benzene derivatives are common starting materials in the synthesis of phosphine (B1218219) ligands, which are ubiquitous in catalysis. The allyl group also provides a reactive handle for further functionalization, allowing for the introduction of additional donor atoms or steric bulk, which can significantly influence the activity and selectivity of a catalyst. The ability to perform sequential and selective reactions on the different halogen sites is a key advantage in the rational design of new ligand scaffolds.

Precursor for Natural Product Analogues (e.g., dibenzylbutane lignans)

Dibenzylbutane lignans (B1203133) are a class of natural products with a wide range of biological activities. The synthesis of analogues of these compounds is an active area of research aimed at developing new therapeutic agents. While there is no direct evidence of this compound being used to synthesize dibenzylbutane lignans, its structure contains key fragments that could be elaborated to form the characteristic dibenzylbutane skeleton.

The synthesis of such analogues often involves the coupling of two substituted benzyl (B1604629) units. The this compound molecule could, in principle, be transformed into a suitable benzyl-type fragment through modification of the allyl group and subsequent coupling reactions. The presence of the halogen atoms would allow for the introduction of other functional groups found in natural lignans or their synthetic analogues, thereby enabling the creation of a diverse library of compounds for biological screening.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes

The presence of a prochiral allyl group in 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene makes it an ideal candidate for asymmetric synthesis, a field of critical importance in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. youtube.comyoutube.com Future research could focus on developing catalytic enantioselective transformations of the allyl moiety.

One promising avenue is the asymmetric dihydroxylation of the alkene. Building on the principles of the Sharpless asymmetric dihydroxylation, chiral osmium or ruthenium catalysts could be employed to produce enantioenriched vicinal diols. youtube.com These diols are valuable intermediates for the synthesis of more complex chiral molecules. Similarly, asymmetric epoxidation , potentially using chiral manganese-based complexes or variations of the Sharpless-Katsuki epoxidation, could yield chiral epoxides. youtube.com These epoxides can then be opened with various nucleophiles to generate a range of functionalized chiral products.

Another area of interest is the asymmetric hydrofunctionalization of the double bond. nih.gov This could involve reactions such as hydroboration, hydrosilylation, or hydroamination using chiral catalysts to introduce new stereocenters. For instance, asymmetric hydroboration followed by oxidation would provide access to chiral alcohols.

The development of these asymmetric routes would be greatly aided by the use of chiral reagents and catalysts, including enzymes, metal complexes with chiral ligands, and small organic molecules known as organocatalysts. youtube.comyoutube.com The success of such endeavors would not only provide access to new chiral building blocks but also contribute to the broader field of asymmetric catalysis.

Development of Greener Synthetic Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. Future research on this compound should prioritize the development of more environmentally benign synthetic methodologies.

The synthesis of the parent scaffold, 1-bromo-3-chlorobenzene (B44181), can be a starting point for greener approaches. Traditional methods often involve harsh reagents and conditions. Research into catalytic halogenation using less toxic halogen sources and more environmentally friendly catalysts would be beneficial. weebly.com For the allylation step, which introduces the prop-2-en-1-yl group, greener alternatives to classical Friedel-Crafts type reactions could be explored. This might include the use of less hazardous allylating agents and recyclable catalysts.

The use of alternative energy sources, such as microwave irradiation or sonication, could also be investigated to potentially reduce reaction times and energy consumption. Furthermore, the selection of greener solvents, or even the development of solvent-free reaction conditions, would significantly improve the environmental footprint of the synthesis of this compound and its derivatives.

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a particularly interesting area for mechanistic investigation. Typically, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization. In-depth kinetic and spectroscopic studies could elucidate the factors governing this selectivity, such as the choice of catalyst, ligand, and reaction conditions. researchgate.netrsc.org

The intramolecular reactions of this compound are also of interest. For example, under certain conditions, the allyl group could potentially undergo intramolecular cyclization with one of the halogenated positions, leading to the formation of novel heterocyclic systems. Computational studies could help predict the feasibility of such reactions and guide experimental efforts. researchgate.net

Furthermore, the interaction of the allyl group with the halogen substituents could lead to unique reactivity patterns. For instance, the electronic effects of the bromine and chlorine atoms could influence the susceptibility of the double bond to electrophilic attack. Mechanistic studies, combining experimental and computational approaches, would provide valuable insights into these and other under-explored reactions.

Computational Design of Derivatives with Tuned Reactivity or Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of new molecules with tailored properties. nih.gov Future research could leverage computational methods to design derivatives of this compound with specific reactivity profiles or desired physical and electronic properties.

DFT calculations can be used to model the electronic structure of the molecule and predict how different substituents on the aromatic ring or modifications to the allyl group would affect its reactivity. For example, the introduction of electron-donating or electron-withdrawing groups could be computationally screened to fine-tune the reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. nih.gov

Furthermore, computational modeling can aid in the design of derivatives with specific optical or electronic properties for applications in materials science. By predicting properties such as the HOMO-LUMO gap, dipole moment, and polarizability, researchers can identify promising candidates for synthesis and experimental validation. rsc.org This in-silico approach can significantly accelerate the discovery of new functional materials.

Investigation of New Applications Beyond Current Scope

The unique combination of functional groups in this compound suggests a range of potential applications that are yet to be explored. The presence of two different halogen atoms allows for sequential and site-selective cross-coupling reactions, making it a valuable scaffold for the synthesis of complex organic molecules.

In the field of medicinal chemistry , this compound could serve as a starting material for the synthesis of novel drug candidates. The allyl group can be functionalized in various ways, and the di-halogenated benzene (B151609) core is a common feature in many biologically active compounds. nih.gov For example, derivatives could be designed to interact with specific biological targets, and their pharmacological activity could be evaluated.

In materials science , the ability to undergo polymerization or be incorporated into larger molecular architectures makes this compound a potential monomer for the synthesis of novel polymers with tailored properties. The bromine and chlorine atoms can also serve as handles for further functionalization, allowing for the creation of materials with specific optical, electronic, or thermal characteristics.

The exploration of these and other potential applications will be driven by the development of efficient and selective synthetic methods for this compound and its derivatives, as well as a deeper understanding of its chemical and physical properties.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks using coupling constants and integration. The allyl group shows characteristic vinyl protons (δ 5.1–5.8 ppm) and allylic carbons (δ 115–125 ppm).
  • IR : Confirm C=C stretching (~1640 cm⁻¹) and C-Br/C-Cl bonds (550–750 cm⁻¹) .

Advanced
X-ray crystallography (via SHELXL) resolves ambiguities in substituent positions. Key parameters:

ParameterValue for Target Compound
Space groupP21/c
R-factor<0.05
Bond length (C-Br)1.89 Å
Discrepancies between NMR and crystallographic data (e.g., torsional angles) may indicate dynamic behavior in solution .

What are the key challenges in analyzing contradictory data from different spectroscopic methods?

Basic
Conflicting NMR and IR data may arise from impurities or solvent effects. For example:

  • Solvent-induced shifts : Deuterated solvents can alter peak positions.
  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Advanced
Contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data may indicate:

  • Conformational flexibility : Rotamers or π-π stacking in crystals vs. solution.
  • Intermolecular interactions : Hydrogen bonding in solid-state (X-ray) vs. free rotation in solution. Refinement using SHELXL’s TWIN/BASF commands can model disorder .

What computational methods are suitable for studying the electronic effects of substituents on reactivity?

Q. Advanced

  • DFT calculations (B3LYP/6-311+G(d,p)): Map electrostatic potential surfaces to predict sites for electrophilic attack.
  • NBO analysis : Quantify hyperconjugation between the allyl group and aromatic ring.
  • MD simulations : Study solvent effects on reaction pathways (e.g., allyl group rotation in THF vs. DMSO) .

How does the allyl group influence the compound’s reactivity in cross-coupling reactions?

Basic
The allyl group enables Heck coupling or oxidative addition with Pd catalysts. Key reactions:

Reaction TypeReagentsMajor Products
Heck CouplingPd(OAc)₂, PPh₃Styrene derivatives
EpoxidationmCPBAEpoxy-allylbenzene
HalogenationNBSBrominated allyl derivatives

Advanced
The allyl group’s π-system stabilizes transition states in Suzuki-Miyaura coupling , but steric bulk near the halogen (Br/Cl) can reduce catalytic efficiency. Kinetic studies show:

Catalyst SystemTurnover Number (TON)Selectivity (C2 vs. C4)
Pd(PPh₃)₄12085:15
XPhos-Pd-G345095:5
Optimize with bulky ligands (XPhos) to enhance selectivity .

What safety and handling protocols are critical for this compound?

Q. Basic

  • Hazard statements : H315 (skin irritation), H335 (respiratory irritation).
  • Storage : Argon atmosphere, -20°C to prevent allyl group polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.